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Executive Summary

Ceftazidime-avibactam is a combination antimicrobial agent comprising a third-generation
cephalosporin (ceftazidime) and a novel non-B-lactam (-lactamase inhibitor (avibactam).[1][2]
This combination is designed to counter resistance in Gram-negative bacteria, particularly
those producing [3-lactamase enzymes.[3][4] Avibactam restores the activity of ceftazidime
against a broad spectrum of pathogens that produce Ambler class A, class C, and some class
D B-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48-type
carbapenemases.[2][5][6] However, it is not effective against metallo--lactamases (MBLS)
from class B.[5][6] Despite its initial efficacy, resistance to ceftazidime-avibactam has emerged
through various mechanisms. This guide provides a detailed overview of the agent's
mechanism of action, the molecular pathways of resistance, quantitative data on resistance
emergence, and the experimental protocols used to assess this potential.

Mechanism of Action

The efficacy of ceftazidime-avibactam relies on a dual-action mechanism targeting the bacterial
cell wall synthesis pathway.

o Ceftazidime: As a B-lactam antibiotic, ceftazidime mimics the D-Ala-D-Ala substrate of
penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of
peptidoglycan, a critical component of the bacterial cell wall.[1][7] By binding to and acylating
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the active site of these PBPs, ceftazidime inhibits the final transpeptidation step in
peptidoglycan synthesis, leading to compromised cell wall integrity, cell lysis, and bacterial
death.[7]

e Avibactam: Many resistant bacteria produce B-lactamase enzymes that hydrolyze and
inactivate B-lactam antibiotics like ceftazidime. Avibactam is a diazabicyclooctane [3-
lactamase inhibitor that protects ceftazidime from degradation.[5] It forms a reversible
covalent adduct with the active site serine of class A, C, and some D (3-lactamases,
rendering them inactive.[2][7] This inhibition restores ceftazidime's ability to reach its PBP
targets.[1]
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Figure 1: Mechanism of action for Ceftazidime-Avibactam.

Mechanisms of Resistance

Resistance to ceftazidime-avibactam can be intrinsic, as seen in bacteria producing metallo-[3-
lactamases, or acquired through several key mechanisms.[5][8]

¢ [(-Lactamase Modifications: The most significant mechanism of acquired resistance involves
mutations in the genes encoding -lactamases, particularly KPC enzymes. Amino acid
substitutions within the Q-loop of the KPC enzyme, such as the D179Y mutation in KPC-3,
can reduce avibactam's binding affinity, thereby restoring the enzyme's ability to hydrolyze
ceftazidime.[5][9][10] These mutations often lead to high levels of resistance.

o Porin Channel Mutations: Gram-negative bacteria possess outer membrane porins, such as
OmpK35 and OmpK36 in K. pneumoniae, which regulate the influx of molecules, including
antibiotics.[6] Mutations leading to the loss or reduced expression of these porin channels
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can decrease the intracellular concentration of ceftazidime and avibactam, contributing to
reduced susceptibility.[6]

» Efflux Pump Upregulation: Bacteria can actively transport antibiotics out of the cell using
efflux pumps. Overexpression of these pumps can lower the intracellular drug concentration,
contributing to resistance, often in conjunction with other mechanisms like porin loss.[7][8]

» PBP Modifications: Although less common, mutations in the penicillin-binding proteins, the
primary target of ceftazidime, can also lead to reduced binding affinity and contribute to
resistance.[9]
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Figure 2: Key mechanisms of resistance to Ceftazidime-Avibactam.

Data Presentation: Quantitative Assessment of
Resistance

The emergence of resistance is a critical factor in the clinical utility of ceftazidime-avibactam.
Quantitative data from surveillance and clinical studies provide insight into the frequency and
level of resistance.

Table 1: In Vitro Activity of Ceftazidime-Avibactam Against Gram-Negative Isolates
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Organism Carbapene Susceptibili MICso MICo0 Reference(s
Group mase Type ty Rate (%) (mglL) (mglL) )
Carbapene
m-Resistant KPC-
. 99.3% <1 2 [5],[11]
Enterobacte producing
rales (CRE)
OXA-48-like
CRE _ 100% <1 2 [5],[11]
producing
NDM-
] Low (Intrinsic
CRE producing _ >8 >8 [5],[11]
Resistance)
(MBL)
Pseudomona
, Non-MBL 81.7%-88% 0.5 >8 [12],[13]
s aeruginosa
| P. aeruginosa (MDR) | Varies | 67% - 88% | - | - |[12] |
Table 2: Emergence of Resistance in Clinical Settings
) Resistance ]
Resistance . Duration to Reference(s
Pathogen ) Setting Rate on .
Driver Resistance )
Therapy
K. KPC-3 Q- Treatment
pneumonia loop of CRE 10% - 30% 10 - 19 days [5],[14]
e mutations infections

| K. pneumoniae | KPC-3 Q-loop mutations | Treatment of CRE infections | 2% - 10% in KPC-

endemic regions | 7 - 54 days |[5] |

Table 3: Mutant Prevention Concentration (MPC) Data
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Organism Antibiotic MIC (mgI/L) MPC (mgIL) Reference(s)
P. aeruginosa .

Ceftazidime 1 8 [15]
PAO1
P. aeruginosa Ceftazidime-

) 1 4 [15]

PAO1 Avibactam
P. aeruginosa

Ceftazidime 1 32 [15]

(mutS)

| P. aeruginosa (mutS) | Ceftazidime-Avibactam | 1 | 8 |[15] |

Experimental Protocols

Assessing the potential for antimicrobial resistance requires standardized in vitro and genomic
methodologies.

Minimum Inhibitory Concentration (MIC) Testing by
Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the
visible growth of a microorganism.[16][17]

o Preparation of Antimicrobial Agent: Prepare a stock solution of ceftazidime-avibactam.
Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well
microtiter plate.[13][18] Avibactam is typically maintained at a fixed concentration (e.g., 4
mg/L).[13]

e Inoculum Preparation: Culture the test organism on an appropriate agar medium. Suspend
several colonies in sterile saline to match a 0.5 McFarland turbidity standard, which
corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension in CAMHB to
achieve a final inoculum concentration of approximately 5 x 105> CFU/mL in each well of the
microtiter plate.[16][19]

 Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted
antimicrobial agent with the prepared bacterial suspension. Include a growth control well (no
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antibiotic) and a sterility control well (no bacteria).[18]

 Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16][17]

» Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which
there is no visible turbidity (growth).[17][19]

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antimicrobial concentration required to prevent the growth of any single-
step resistant mutants from a high-density bacterial population (=101° CFU).[20][21]

High-Density Inoculum Preparation: Grow a large volume (e.g., 500 mL) of the test organism
in a suitable broth medium overnight at 37°C to reach a stationary phase.[22] Concentrate
the cells by centrifugation and resuspend them in a small volume to achieve a final density of
>101° CFU/mL.[23]

Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing
various concentrations of the antimicrobial agent, typically ranging from the MIC to 64x MIC
or higher.[21]

Inoculation: Plate at least 10° cells onto each agar plate. Ensure the inoculum is spread
evenly.[21]

Incubation: Incubate the plates at 37°C for 48-72 hours.[21]

Result Interpretation: The MPC is defined as the lowest antibiotic concentration on which no
bacterial colonies are observed.[15]

Time-Kill Kinetic Assay

This assay assesses the rate and extent of bactericidal activity of an antimicrobial agent over
time.[24]

e Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase at
a concentration of approximately 5 x 10° to 1 x 10 CFU/mL in a suitable broth medium.[25]
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o Exposure: Add the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
to the bacterial suspensions. Include a growth control without any antibiotic.[26]

o Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4,
8, 24 hours), withdraw aliquots from each culture.[25][26]

e Quantification: Perform serial tenfold dilutions of the collected aliquots in sterile saline. Plate
the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria
(CFU/mL).

o Data Analysis: Plot the logio CFU/mL against time for each antibiotic concentration.
Bactericidal activity is typically defined as a =3-logio (99.9%) reduction in the initial CFU/mL.
[24]

Whole Genome Sequencing (WGS) for Resistance
Determination

WGS provides a comprehensive method to identify all known genetic determinants of
resistance in a bacterial isolate.[27][28][29]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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